molecular formula C14H14BrNO2S B1373121 N-Benzyl-3-bromo-5-methylbenzenesulfonamide CAS No. 1020252-85-0

N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Cat. No. B1373121
CAS RN: 1020252-85-0
M. Wt: 340.24 g/mol
InChI Key: BXIBJXHCGWEKOT-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-5-methylbenzenesulfonamide, often referred to as N-Bromo-5-methylbenzenesulfonamide, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in polar organic solvents such as acetone, ethanol, and methanol. N-Bromo-5-methylbenzenesulfonamide is a versatile compound that is used in the synthesis of various organic compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • N-Benzyl-3-bromo-5-methylbenzenesulfonamide derivatives have been explored in the synthesis of various pharmaceutical intermediates. For example, compounds synthesized from N-Benzyl-4-piperidone have potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).

Antibacterial and Anti-inflammatory Applications

  • Sulfonamides bearing a 1,4-benzodioxin ring, synthesized using 4-methylbenzenesulfonyl chloride, show significant antibacterial potential and lipoxygenase inhibitory activity, suggesting their use in treating inflammatory diseases (M. Abbasi et al., 2017).

Novel Synthesis Methods

  • N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent, demonstrating the synthesis of various benzonitriles from aryl bromides, which are key in the production of pharmaceutical intermediates (P. Anbarasan et al., 2011).

Crystallographic Characterization

  • The crystal structure of N-Benzyl-3-bromo-5-methylbenzenesulfonamide derivatives, like N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been elucidated to understand their molecular conformation, aiding in the development of pharmaceuticals (Brock A. Stenfors & F. Ngassa, 2020).

Photodynamic Therapy for Cancer

  • Derivatives of N-Benzyl-3-bromo-5-methylbenzenesulfonamide have been used to create zinc phthalocyanine compounds with high singlet oxygen quantum yield, showing potential as Type II photosensitizers in the treatment of cancer via photodynamic therapy (M. Pişkin et al., 2020).

Enzyme Inhibitory Potential

  • Studies have shown that sulfonamide derivatives with benzodioxane and acetamide moieties possess substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, which are relevant in the development of treatments for diabetes and neurodegenerative diseases (M. Abbasi et al., 2019).

properties

IUPAC Name

N-benzyl-3-bromo-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIBJXHCGWEKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674346
Record name N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-85-0
Record name 3-Bromo-5-methyl-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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